2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its name. It likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. The carbon atom is also part of a butyl chain that carries an iodine atom .Chemical Reactions Analysis
Organoboron compounds are known to undergo a variety of chemical reactions, including hydroboration, transmetallation, and coupling reactions . The specific reactions that “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” would depend on its exact structure. Similar organoboron compounds are generally stable and have low reactivity .Scientific Research Applications
Synthesis of Substituted Alkyl and Aryl Pinacolboronates
- Application : A method for synthesizing substituted alkyl and aryl pinacolboronates using 4-iodobutyl pinacolborate, which involves the reaction of alkyl and aryl Grignard reagents with this compound, was developed. This synthesis is important for creating a variety of organoboronic acids and their derivatives, useful in organic synthesis (Murphy et al., 2015).
Development of New Materials and Drugs
- Application in LCD Technology : Synthesis of pinacolylboronate-substituted stilbenes using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives demonstrated potential applications in creating new materials for LCD technology and potential therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Synthesis of Poly(3-hexylthiophene)
- Material Science Application : The compound was used in the precision synthesis of poly(3-hexylthiophene), showcasing its utility in polymer science. This process involves polymerization at low temperatures to yield polymers with narrow molecular weight distribution and high regioregularity, which are significant for materials science (Yokozawa et al., 2011).
Crystal Structure Analysis
- Structural Studies : Crystal structure analyses of various derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been conducted to understand their molecular geometry and potential applications in different fields, such as material science and drug development (Seeger & Heller, 1985).
Synthesis of Functionalized Pyrene Derivatives
- Detection Applications : A new pyrene derivative was synthesized using a phenyl boronic ester linked to 4-hydroxylpyrene, demonstrating the compound's utility in developing functional materials for specific detection applications in biological systems, such as H2O2 detection in living cells (Nie et al., 2020).
Safety And Hazards
Future Directions
The study of organoboron compounds is a vibrant field of research with potential applications in organic synthesis, medicinal chemistry, and materials science . The development of new organoboron compounds like “2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could open up new possibilities in these areas.
properties
IUPAC Name |
2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BIO2/c1-9(2)10(3,4)14-11(13-9)7-5-6-8-12/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNVPKWJELUHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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